molecular formula C26H26N2O4S2 B491483 4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide CAS No. 448197-70-4

4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide

Cat. No.: B491483
CAS No.: 448197-70-4
M. Wt: 494.6g/mol
InChI Key: GPROAIHZIYJPGC-UHFFFAOYSA-N
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Description

4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide is a complex organic compound with a molecular formula of C26H26N2O4S2 and a molecular weight of 494.62564 g/mol . This compound is characterized by the presence of sulfonamide groups, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of 4-ethylphenylsulfonyl chloride, which is then reacted with 1-naphthylamine under controlled conditions to form the intermediate product. This intermediate is further reacted with benzenesulfonyl chloride to yield the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for temperature and pressure control ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions typically involve controlled temperatures, ranging from -78°C for reductions to reflux conditions for oxidations .

Major Products

Scientific Research Applications

4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide
  • 4-ethyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide
  • 4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, this compound is unique due to its specific ethyl substitutions on both the phenyl and naphthyl rings. These substitutions can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-ethyl-N-[4-[(4-ethylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S2/c1-3-19-9-13-21(14-10-19)33(29,30)27-25-17-18-26(24-8-6-5-7-23(24)25)28-34(31,32)22-15-11-20(4-2)12-16-22/h5-18,27-28H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPROAIHZIYJPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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